3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17710056
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12BrNO2 |
---|---|
Molecular Weight | 270.12 g/mol |
IUPAC Name | 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(10(14)15)5-6-13-7-11/h1-4,13H,5-7H2,(H,14,15) |
Standard InChI Key | DBLRDQARIHEJKM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring with a 4-bromophenyl group at the 3-position and a carboxylic acid moiety at the same carbon (Figure 1). The stereochemistry of the molecule is critical, as enantiomeric forms exhibit distinct biological and chemical behaviors .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
Molecular Formula | C₁₁H₁₂BrNO₂ | |
Molecular Weight | 270.12 g/mol (free acid) | |
CAS Number | 1217832-47-7 | |
Melting Point | 215–218°C (dec.) |
The hydrochloride salt form (C₁₁H₁₂BrNO₂·HCl) has a molecular weight of 306.58 g/mol and is commonly used to enhance solubility in pharmaceutical formulations .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step processes:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of ketones yields the pyrrolidine scaffold .
-
Bromophenyl Introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) attach the 4-bromophenyl group to the pyrrolidine ring .
-
Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl intermediate or hydrolysis of nitriles introduces the carboxylic acid group.
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Conditions | Yield (%) |
---|---|---|
Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78 |
Carboxylation | KMnO₄, H₂O/THF, 0°C | 85 |
Industrial-scale production often employs continuous flow reactors to improve efficiency and reduce byproducts .
Applications in Pharmaceutical Development
Neurological Drug Candidates
The compound serves as a key intermediate in synthesizing RXFP3 receptor antagonists, which modulate stress and appetite regulation . Structure-activity relationship (SAR) studies highlight the importance of the bromophenyl group for binding affinity:
Table 3: SAR of Bromophenyl Derivatives at RXFP3
Derivative | IC₅₀ (μM) | Selectivity |
---|---|---|
4-Bromophenyl | 2.12 | RXFP3 > RXFP1 (10:1) |
3-Bromophenyl | 4.04 | RXFP3 > RXFP1 (5:1) |
4-Chlorophenyl | 3.89 | RXFP3 > RXFP1 (7:1) |
Enzyme Inhibition
The carboxylic acid moiety facilitates hydrogen bonding with catalytic residues in serine proteases, achieving sub-micromolar inhibition constants (Ki) in trypsin-like enzymes.
Biological Activity and Mechanisms
RXFP3 Antagonism
In vitro assays demonstrate that 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid derivatives inhibit relaxin-3-induced cAMP production with IC₅₀ values of 1–5 μM . The mechanism involves competitive binding to the orthosteric site, displacing endogenous peptide ligands.
Neuroprotective Effects
Preliminary studies suggest that bromophenyl derivatives reduce glutamate-induced excitotoxicity in neuronal cultures by 40–60% at 10 μM concentrations, potentially via NMDA receptor modulation .
Comparative Analysis with Structural Analogues
Table 4: Impact of Substituent Position on Bioactivity
Position | LogP | Solubility (mg/mL) | IC₅₀ (μM) |
---|---|---|---|
4-Bromophenyl | 2.8 | 0.12 | 2.12 |
3-Bromophenyl | 2.7 | 0.15 | 4.04 |
4-Chlorophenyl | 2.5 | 0.18 | 3.89 |
The 4-bromo substitution optimizes lipophilicity and target engagement, balancing membrane permeability and aqueous solubility .
Industrial and Research Applications
Material Science
The bromine atom enables participation in Ullmann-type coupling reactions, facilitating the synthesis of conductive polymers with tunable bandgaps (1.8–2.4 eV) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume